1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains several functional groups and rings, including a nitrophenyl group, a thiazol ring, a pyrazole ring, and a carboxylic acid group . The molecule is part of the 1,3,4-thiadiazole derivatives, which have been the subject of considerable interest for designing new antitumor agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with other reagents leads to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The molecule contains a 1,3-thiazol-2-yl ring attached to a 4-(3-nitrophenyl) group and a 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid group .Scientific Research Applications
Heterocyclic Compounds Synthesis
The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, which share structural motifs with the chemical , is leveraged as a building block for synthesizing a diverse range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the compound's significance in the synthesis of various heterocyclic compounds and dyes under mild reaction conditions (Gomaa & Ali, 2020).
Stability and Degradation Studies
Research on nitisinone, a compound structurally similar to the one due to its trifluoromethyl group, shows the importance of understanding the stability and degradation pathways of these chemicals. Stability studies of nitisinone under various conditions revealed insights into its degradation products, contributing to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).
Biological and Pharmacological Applications
Pyrazole carboxylic acid derivatives, which are structurally related to the compound , exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This emphasizes the role of such compounds as scaffold structures in medicinal chemistry, underscoring their potential in drug discovery and development (Cetin, 2020).
Anti-Inflammatory and Antioxidant Agents
The synthesis and evaluation of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities highlight the potential of such compounds in developing new therapeutic agents. This research work indicates that specific benzofused thiazole derivatives exhibit significant anti-inflammatory and antioxidant properties, suggesting the versatility of thiazole-based compounds in pharmaceutical applications (Raut et al., 2020).
Mechanism of Action
Future Directions
The future directions for research on this compound and similar 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . Additionally, research could focus on optimizing the synthesis process and investigating the specific mechanisms of action of these compounds .
Properties
IUPAC Name |
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4O4S/c15-14(16,17)11-9(12(22)23)5-18-20(11)13-19-10(6-26-13)7-2-1-3-8(4-7)21(24)25/h1-6H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDMGZSQPCSPBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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